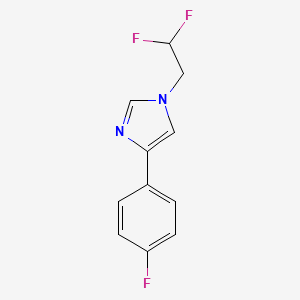

1-(2,2-Difluoroethyl)-4-(4-fluorophenyl)-1H-imidazole

Beschreibung

Eigenschaften

Molekularformel |

C11H9F3N2 |

|---|---|

Molekulargewicht |

226.20 g/mol |

IUPAC-Name |

1-(2,2-difluoroethyl)-4-(4-fluorophenyl)imidazole |

InChI |

InChI=1S/C11H9F3N2/c12-9-3-1-8(2-4-9)10-5-16(7-15-10)6-11(13)14/h1-5,7,11H,6H2 |

InChI-Schlüssel |

BKRAKRBYFNVLAR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C2=CN(C=N2)CC(F)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Imidazole Core Formation and Functionalization

The imidazole ring can be synthesized by classical condensation methods involving α-haloketones or α-haloesters with amidines or related nitrogen sources. The 4-(4-fluorophenyl) substitution is typically introduced by starting from a 4-fluorophenyl-substituted precursor or via cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling on a preformed imidazole scaffold.

Introduction of the 2,2-Difluoroethyl Group

The 2,2-difluoroethyl substituent is commonly introduced through nucleophilic substitution or alkylation reactions using difluoroethyl halides or equivalents. A representative approach involves:

- Using 2,2-difluoroethyl bromide or chloride as an alkylating agent.

- Reacting the imidazole nitrogen with this electrophile under basic conditions to form the N-alkylated product.

Alternatively, late-stage difluoromethylation strategies have been developed, where difluoromethylation reagents are employed to install difluoroalkyl groups onto aromatic or heterocyclic systems. These methods often utilize reagents such as ethyl 2,2-difluoro-2-(trimethylsilyl)acetate followed by hydrolysis and decarboxylation, although these are more common for aryl difluoromethylation rather than alkylation at nitrogen.

Multi-step Synthetic Route Example

A typical synthetic sequence may involve:

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of 4-(4-fluorophenyl)imidazole | Condensation of 4-fluorobenzaldehyde with glyoxal and ammonia or amidine derivatives | Formation of 4-(4-fluorophenyl)imidazole core |

| 2 | N-alkylation with 2,2-difluoroethyl halide | Reaction with 2,2-difluoroethyl bromide in presence of base (e.g., K2CO3) in DMF | Formation of 1-(2,2-difluoroethyl)-4-(4-fluorophenyl)-1H-imidazole |

| 3 | Purification | Column chromatography or recrystallization | Pure target compound |

This approach is supported by the general practice of alkylating imidazole nitrogen atoms with haloalkanes under mild basic conditions in polar aprotic solvents such as dimethylformamide (DMF).

Detailed Research Findings and Methodological Considerations

Late-stage difluoromethylation : Recent reviews highlight the development of reagents and conditions enabling the introduction of difluoromethyl groups onto heterocycles, which may be adapted for the synthesis of difluoroethyl-substituted imidazoles. The use of silyl-protected difluoroacetates and subsequent hydrolysis/decarboxylation steps can afford difluoroalkylated arenes, though the method’s applicability to nitrogen alkylation requires further optimization.

Nucleophilic fluorination and deoxyfluorination : Fluorination chemistry involving reagents such as diethylaminosulfur trifluoride (DAST) and novel reagents like PyFluor have been instrumental in introducing fluorine atoms into organic molecules. These reagents facilitate the conversion of alcohols or other leaving groups into fluorinated analogs, potentially useful in preparing difluoroethyl precursors or intermediates.

Use of DMF and bases : The alkylation reactions are often conducted in dry DMF with bases such as sodium or potassium carbonate or sodium triazole, heated to promote substitution. Post-reaction workup involves aqueous extraction, drying over sodium sulfate, and purification by chromatography.

Purification and characterization : The final compound is typically isolated as a crystalline solid after chromatographic purification and recrystallization. Characterization includes molecular weight confirmation (226.20 g/mol), molecular formula (C11H9F3N2), and spectroscopic analysis (NMR, MS).

Summary Table of Key Synthetic Parameters

| Parameter | Details |

|---|---|

| Starting materials | 4-fluorobenzaldehyde or 4-fluorophenyl-substituted imidazole precursor; 2,2-difluoroethyl bromide or chloride |

| Solvent | Dry DMF or other polar aprotic solvents |

| Base | Potassium carbonate, sodium triazole, or similar bases |

| Temperature | Ambient to reflux (up to ~100 °C) |

| Reaction time | Several hours (e.g., 6 hours heating) |

| Purification | Column chromatography (silica gel), recrystallization |

| Yield | Variable depending on conditions, typically moderate to good |

| Characterization | NMR, MS, melting point, elemental analysis |

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,2-Difluoroethyl)-4-(4-fluorophenyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms replacing fluorine atoms.

Substitution: Substituted derivatives with nucleophiles replacing fluorine atoms.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

1-(2,2-Difluoroethyl)-4-(4-fluorophenyl)-1H-imidazole is investigated as a potential lead compound in the development of new therapeutic agents. Its structural characteristics suggest several possible applications:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit specific cancer cell lines by targeting key enzymes involved in tumor growth and proliferation.

- Antimicrobial Properties : The presence of fluorinated groups often enhances the bioavailability of compounds, making them suitable candidates for developing antifungal and antibacterial agents.

Biological Research

The compound is also used in biological studies to understand its mechanisms of action:

- Enzyme Inhibition Studies : Research has shown that 1-(2,2-Difluoroethyl)-4-(4-fluorophenyl)-1H-imidazole can act as an inhibitor for certain enzymes, which is crucial for elucidating disease pathways.

- Receptor Interaction : Investigations into how this compound interacts with specific receptors can provide insights into its potential therapeutic targets.

Material Science

In material science, the unique properties of 1-(2,2-Difluoroethyl)-4-(4-fluorophenyl)-1H-imidazole are explored for:

- Polymer Incorporation : The compound can be integrated into polymer matrices to improve thermal stability and chemical resistance, making it valuable for advanced materials.

- Coating Applications : Its chemical properties may allow it to serve as a protective coating in various industrial applications.

Comparative Analysis with Related Compounds

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| 1-(2,2-Difluoroethyl)-4-(4-fluorophenyl)-1H-imidazole | N/A | Enhanced bioactivity due to fluorination |

| 5-Bromo-1-(2,2-difluoroethyl)-4-(4-fluorophenyl)-1H-imidazole | Contains bromine group | Potentially different biological activity |

| 5-Bromo-4-(4-fluorophenyl)-1H-imidazole | Lacks difluoroethyl group | May exhibit varied pharmacological effects |

Case Study 1: Anticancer Properties

A study conducted on the anticancer effects of 1-(2,2-Difluoroethyl)-4-(4-fluorophenyl)-1H-imidazole demonstrated significant inhibition of cell proliferation in various cancer cell lines. The compound was shown to induce apoptosis through the activation of specific signaling pathways.

Case Study 2: Antimicrobial Activity

Research exploring the antimicrobial properties revealed that this compound exhibited potent activity against several strains of bacteria and fungi. The fluorinated structure contributed to its enhanced interaction with microbial targets.

Wirkmechanismus

The mechanism of action of 1-(2,2-Difluoroethyl)-4-(4-fluorophenyl)-1H-imidazole would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its target.

Vergleich Mit ähnlichen Verbindungen

Core Structural Variations

The 4-(4-fluorophenyl)imidazole motif is a common scaffold. Key analogs include:

Key Observations :

- Fluorine Positioning : The 4-fluorophenyl group enhances aromatic π-stacking and polar interactions in materials science (e.g., ZIF frameworks ) and biological targets (e.g., kinase active sites ).

- Difluoroethyl Group: The 2,2-difluoroethyl chain in the target compound likely increases lipophilicity and metabolic stability compared to non-fluorinated alkyl chains (e.g., ethyl in ), while its branched structure may introduce steric hindrance.

Physicochemical Properties

Polarity : Substituents significantly influence polarity. For example:

- SB 203580 (logP ~3.5): Methylsulfinyl group increases polarity compared to methoxy or alkyl chains .

- Ethyl 1-[1-(4-FP)ethyl]-5-carboxylate : The ester group enhances solubility in organic solvents (Rf = 0.71 in dichloromethane-based systems ).

- Target Compound : The difluoroethyl group may reduce polarity relative to hydroxyl or sulfinyl substituents but increase it compared to pure hydrocarbons.

Crystallinity : Fluorinated imidazoles often form planar structures (e.g., 2-[(1E)-2-(4-fluorophenyl)diazenyl]-1H-imidazole ). The difluoroethyl group’s bulk could disrupt planarity, affecting crystal packing and solubility.

Biologische Aktivität

1-(2,2-Difluoroethyl)-4-(4-fluorophenyl)-1H-imidazole is a synthetic organic compound belonging to the imidazole class, characterized by its unique structural features that include a difluoroethyl group and a fluorophenyl group. Imidazoles are known for their diverse biological activities, making them significant in medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of 1-(2,2-Difluoroethyl)-4-(4-fluorophenyl)-1H-imidazole is C11H8F3N2, with a molecular weight of approximately 219.19 g/mol. The presence of fluorine atoms enhances the compound's lipophilicity and may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C11H8F3N2 |

| Molecular Weight | 219.19 g/mol |

| IUPAC Name | 1-(2,2-Difluoroethyl)-4-(4-fluorophenyl)-1H-imidazole |

Biological Activity Overview

Imidazole derivatives exhibit a broad range of biological activities, including but not limited to:

- Antimicrobial : Effective against various bacterial strains.

- Anti-inflammatory : Inhibition of inflammatory pathways.

- Analgesic : Pain relief properties.

- Antitumor : Potential in cancer therapy.

The biological activity of imidazole compounds often involves:

- Enzyme Inhibition : Many imidazoles act as inhibitors of enzymes such as cyclooxygenase (COX) and other key metabolic enzymes.

- Receptor Modulation : Interaction with various receptors involved in pain and inflammation pathways.

- Cellular Signaling Interference : Disruption of signaling cascades that promote cell proliferation or inflammation.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several imidazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that 1-(2,2-Difluoroethyl)-4-(4-fluorophenyl)-1H-imidazole displayed significant antibacterial activity, comparable to standard antibiotics .

Anti-inflammatory Properties

In another investigation, the compound was tested for its anti-inflammatory effects using animal models. It demonstrated a reduction in paw edema in rats, indicating its potential as an anti-inflammatory agent. The compound's mechanism involved inhibition of COX-2 activity, which is crucial for prostaglandin synthesis during inflammatory responses .

Analgesic Effects

Research has shown that imidazole derivatives can exhibit analgesic properties. In controlled studies, 1-(2,2-Difluoroethyl)-4-(4-fluorophenyl)-1H-imidazole was administered to assess its pain-relieving effects. The results suggested that it could reduce pain responses significantly compared to control groups .

Comparative Analysis with Related Compounds

To understand the unique properties of 1-(2,2-Difluoroethyl)-4-(4-fluorophenyl)-1H-imidazole, it is beneficial to compare it with structurally similar compounds.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Bromo-1-(2,2-difluoroethyl)-4-(4-fluorophenyl) | Contains a bromo group | Antimicrobial and anti-inflammatory |

| 5-Bromo-4-(4-fluorophenyl)-1H-imidazole | Lacks difluoroethyl group | Limited biological activity |

| 5-Bromo-1-(2,2-difluoroethyl)-1H-imidazole | Lacks fluorophenyl group | Antimicrobial properties |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.